

# In-Depth Technical Guide: JNJ-78306358 and its Effect on T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | JNJ 10329670 |           |  |  |
| Cat. No.:            | B1672991     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

JNJ-78306358 is a first-in-class, investigational bispecific antibody designed to redirect T-cells to target and eliminate tumor cells expressing Human Leukocyte Antigen-G (HLA-G). This document provides a comprehensive technical overview of the mechanism of action of JNJ-78306358 and its multifaceted effects on T-cell activation. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to serve as a resource for researchers in oncology and immunology. Although clinical development was halted due to dose-limiting toxicities, the data generated from the study of JNJ-78306358 provide valuable insights into the therapeutic potential and challenges of targeting HLA-G in solid tumors.

## **Core Mechanism of Action**

JNJ-78306358 is an IgG1 bispecific antibody that functions by creating an immunological synapse between a T-cell and an HLA-G-expressing tumor cell.[1][2] This is achieved through its dual-binding specificity:

• Tumor-Targeting Arm: A single-chain variable fragment (scFv) domain that binds with high affinity (KD  $\sim$ 13 pM) to the  $\alpha$ 3 domain of HLA-G on tumor cells.[3]







 T-Cell Engaging Arm: A Fab domain engineered for weaker affinity binding (KD ~22 nM) to the epsilon subunit of the CD3 T-cell co-receptor (CD3ɛ) on T-cells.[3]

This weaker affinity for CD3 is a deliberate design feature intended to mitigate the risk of excessive T-cell activation and associated cytokine release syndrome (CRS).[3] The antibody's Fc region contains mutations to abrogate interaction with Fcy receptors, thereby minimizing off-target effects.[3] By physically linking a cytotoxic T-lymphocyte to a cancer cell, JNJ-78306358 induces T-cell activation, leading to the targeted killing of the HLA-G-positive tumor cell.[1][4]





Click to download full resolution via product page

JNJ-78306358 bridges a T-cell and a tumor cell, inducing T-cell activation.



## **Quantitative Effects on T-Cell Activation**

The engagement of CD3 by JNJ-78306358 in the context of HLA-G binding on a target cell initiates a downstream signaling cascade resulting in T-cell activation, proliferation, cytokine release, and ultimately, target cell lysis.

## **In Vitro T-Cell Mediated Cytotoxicity**

JNJ-78306358 demonstrated potent and specific killing of tumor cell lines endogenously expressing HLA-G. The cytotoxic activity was dependent on the presence of T-cells and the level of HLA-G expression on the target cells.

| Cell Line      | Tumor Type           | <b>HLA-G Expression</b> | EC50 (pM)               |
|----------------|----------------------|-------------------------|-------------------------|
| Multiple Lines | Various Solid Tumors | Endogenous              | 10.4 - 442.3[3]         |
| HLA-G Negative | -                    | None                    | No activity observed[3] |

Table 1: In Vitro Cytotoxicity of JNJ-78306358.

#### **T-Cell Proliferation and Activation Markers**

In vitro and clinical studies confirmed that JNJ-78306358 induces T-cell proliferation and the upregulation of activation markers.



| Study Type         | Marker                      | Observation                                                 | Reference |
|--------------------|-----------------------------|-------------------------------------------------------------|-----------|
| In Vitro           | Proliferation               | T-cell proliferation was induced.                           | [1][3]    |
| Clinical (Phase 1) | Ki67+ in CD3+ T-cells       | Increased proliferation of T-cells observed post-treatment. | [2]       |
| Clinical (Phase 1) | CD38+ in CD8+ T-<br>cells   | Upregulation of activation marker CD38.                     | [2]       |
| Clinical (Phase 1) | HLA-DR+ in CD8+ T-<br>cells | Upregulation of activation marker HLA-DR.                   | [2]       |

Table 2: T-Cell Proliferation and Activation Induced by JNJ-78306358.

## **Cytokine Release**

A hallmark of T-cell activation is the release of pro-inflammatory cytokines. JNJ-78306358 was shown to induce a concentration-dependent increase in a broad range of cytokines in vitro. This effect was also observed clinically and was associated with instances of Cytokine Release Syndrome (CRS).



| Cytokine | In Vitro Induction | Clinical Observation |
|----------|--------------------|----------------------|
| IFN-γ    | Yes                | Yes                  |
| TNF-α    | Yes                | Yes                  |
| IL-2     | Yes                | Yes                  |
| IL-6     | Yes                | Yes                  |
| IL-8     | Yes                | Yes                  |
| IL-10    | Yes                | Yes                  |
| IL-1β    | Yes                | -                    |
| IL-4     | Yes                | -                    |
| IL-13    | Yes                | -                    |

Table 3: Cytokine Release Profile of JNJ-78306358.[1][2][3][5]

In the Phase 1 clinical trial (NCT04991740), approximately 48.7% of patients experienced CRS, all of which were Grade 1 or 2.[1][2][5]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of JNJ-78306358 have not been fully disclosed in primary publications. The following represents standardized methodologies that are commonly employed for assessing the activity of T-cell engaging bispecific antibodies and are consistent with the reported results.

# T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)

This assay quantifies the ability of JNJ-78306358 to induce T-cell-mediated killing of HLA-G-positive tumor cells.

Cell Preparation:



- Target Cells: HLA-G-positive tumor cells are harvested and labeled with a fluorescent viability dye (e.g., CFSE).
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan T-cells are used as effector cells.

#### Co-culture:

- Target cells are seeded in a 96-well plate.
- Effector cells are added at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- JNJ-78306358 is added in a serial dilution to determine a dose-response curve.
- Control wells include: target cells alone, target cells with effector cells (no antibody), and target cells with a non-targeting control bispecific antibody.
- Incubation: The co-culture is incubated for 24-48 hours at 37°C, 5% CO2.
- · Data Acquisition:
  - Cells are harvested, and a DNA-intercalating viability dye (e.g., Propidium Iodide or 7-AAD) is added to identify dead cells.
  - Samples are analyzed on a flow cytometer.

#### Analysis:

- The percentage of dead target cells (CFSE-positive and PI/7-AAD-positive) is quantified.
- The EC50 value is calculated by plotting the percentage of specific lysis against the concentration of JNJ-78306358.





Click to download full resolution via product page

A generalized workflow for assessing T-cell mediated cytotoxicity.

## **Cytokine Release Assay**

This assay measures the profile and quantity of cytokines released from T-cells upon activation by JNJ-78306358.

- Assay Setup: The assay is set up similarly to the cytotoxicity assay, using PBMCs as effector cells and HLA-G-positive tumor cells as targets.
- Incubation: Co-cultures are incubated with varying concentrations of JNJ-78306358 for a defined period (typically 24-72 hours).
- Supernatant Collection: After incubation, plates are centrifuged, and the culture supernatant is carefully collected.
- Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant is measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).[6]
- Analysis: Cytokine concentrations are plotted against the antibody concentration to evaluate the dose-dependent induction of cytokine release.

## **T-Cell Proliferation Assay**

This assay assesses the ability of JNJ-78306358 to induce T-cell proliferation.



- Cell Preparation: T-cells are isolated from PBMCs and labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet). This dye is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.
- Assay Setup: Labeled T-cells are cultured with HLA-G-positive target cells and stimulated with a range of JNJ-78306358 concentrations.
- Incubation: The culture is incubated for 3-5 days to allow for multiple rounds of cell division.
  [7]
- Data Acquisition: Cells are harvested and analyzed by flow cytometry.
- Analysis: The fluorescence intensity of the proliferation dye in the T-cell population is measured. A histogram plot reveals distinct peaks corresponding to successive generations of divided cells. The percentage of divided cells or a proliferation index is calculated.

### **Conclusion and Future Directions**

JNJ-78306358 effectively demonstrates the principle of redirecting T-cells to kill HLA-G-expressing tumor cells through potent T-cell activation. The preclinical data highlighted its specificity and cytotoxic potential. However, the clinical translation was hampered by a challenging safety profile, primarily CRS and other dose-limiting toxicities, which ultimately led to the discontinuation of its development.[2]

The findings underscore the critical importance of the therapeutic window for T-cell engaging bispecific antibodies. While on-target T-cell activation is the desired therapeutic mechanism, excessive or uncontrolled activation can lead to severe adverse events. The experience with JNJ-78306358 provides a valuable case study for the development of future T-cell engagers, emphasizing the need for strategies to mitigate toxicity while preserving anti-tumor efficacy. These may include alternative dosing strategies, next-generation antibody engineering to further refine binding affinities, or combination therapies aimed at controlling the inflammatory response. The targeting of HLA-G remains a compelling strategy in oncology, and the lessons learned from JNJ-78306358 will be instrumental in guiding future research in this area.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and clinical activity of JNJ-78306358, a human leukocyte antigen-G (HLA-G) x CD3 bispecific antibody, for the treatment of advanced stage solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Safety and clinical activity of JNJ-78306358, a human leukocyte antigen-G (HLA-G) x CD3 bispecific antibody, for the treatment of advanced stage solid tumors [scientiasalut.gencat.cat]
- 6. Cytokine Release Assay | Xeno Diagnostics [xenodiagnostics.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: JNJ-78306358 and its Effect on T-Cell Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672991#jnj-10329670-and-its-effect-on-t-cell-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com